4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline
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Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is an organic compound with the molecular formula C40H30N4 and a molecular weight of 566.69 g/mol . This compound is characterized by its pyrene core, which is extended by four aniline side arms at the 1,3,6,8-positions . It exhibits strong fluorescence emission in the visible range, making it suitable for use in organic electronic devices and optoelectronic applications .
Mechanism of Action
Target of Action
The primary target of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of covalent organic frameworks (COFs). This compound acts as a tecton fluorescent probe linker with four aniline side arms extending the pyrene core at 1,3,6,8-positions .
Mode of Action
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline interacts with its targets through condensation polymerization. It forms conjugated pyrene-based COFs, such as PyDF-COF and PyBMT-COF, when combined with other compounds like 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde .
Biochemical Pathways
The compound plays a crucial role in the formation of COFs, which are involved in various biochemical pathways. For instance, the introduction of flexible sulfonic acid groups on the channel walls of 2D covalent organic framework PyTTA–DHTA-COF enhances intrinsic proton conductivity .
Result of Action
The result of the action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is the formation of stable and luminescent COFs. These COFs exhibit strong fluorescence emissions in various solvents, with their emission maxima gradually red-shifting upon increasing the polarity of the solvent . They also demonstrate photocatalytic hydrogen production .
Action Environment
The action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline can be influenced by environmental factors. For instance, the presence of light can affect its fluorescence properties . Additionally, the compound’s stability and efficacy can be affected by temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline typically involves the condensation polymerization of pyrene derivatives with aniline derivatives. For instance, condensation of 4,4’,4’‘,4’‘’-(pyrene-1,3,6,8-tetrayl)tetraaniline with 2,5-difluoroterephthalaldehyde or 2,5-bis(methylthio)terephthalaldehyde can yield conjugated pyrene-based covalent organic frameworks (COFs) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline undergoes various chemical reactions, including:
Condensation Reactions: Used to form covalent organic frameworks (COFs) by reacting with aldehydes.
Substitution Reactions: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes like 2,5-difluoroterephthalaldehyde and 2,5-dihydroxyterephthalaldehyde . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are covalent organic frameworks (COFs) with enhanced properties such as high thermal stability, excellent crystallinity, and strong fluorescence emissions .
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrakis(benzenamine)
- 1,3,6,8-Tetra(4-aminophenyl)pyrene
- 4,4’-Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde
Uniqueness
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline is unique due to its strong fluorescence emission and excellent electron transport properties, making it highly suitable for use in organic electronic devices and optoelectronic applications . Its ability to form stable covalent organic frameworks (COFs) further enhances its applicability in various scientific research fields .
Properties
IUPAC Name |
4-[3,6,8-tris(4-aminophenyl)pyren-1-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30N4/c41-27-9-1-23(2-10-27)35-21-36(24-3-11-28(42)12-4-24)32-19-20-34-38(26-7-15-30(44)16-8-26)22-37(25-5-13-29(43)14-6-25)33-18-17-31(35)39(32)40(33)34/h1-22H,41-44H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZQQXBFDIDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1610471-69-6 |
Source
|
Record name | 4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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